Cas no 1203684-72-3 (4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline)

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated tetrahydroisoquinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The 4,4-dimethyl substitution contributes to steric hindrance, which may influence selectivity in target binding. This compound is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents, due to its structural resemblance to natural alkaloids. Its well-defined chemical properties and synthetic versatility make it suitable for exploratory studies in medicinal chemistry and material science.
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline structure
1203684-72-3 structure
Product Name:4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS No:1203684-72-3
MF:C12H14F3N
MW:229.241473674774
CID:1033872
PubChem ID:71303218
Update Time:2025-06-15

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
    • 4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
    • DTXSID70744848
    • DB-305212
    • 1203684-72-3
    • J-514015
    • Inchi: 1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3
    • InChI Key: PEDVBPMLBDPWPQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2CNCC(C)(C)C=2C=1)(F)F

Computed Properties

  • Exact Mass: 229.10783394g/mol
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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1203684-72-3 95%
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$646.84 2023-09-04
Chemenu
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4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Related Literature

Additional information on 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Recent Advances in the Study of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1203684-72-3)

The compound 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1203684-72-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic versatility of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, with researchers developing novel methodologies to optimize its production. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient, scalable synthesis route that improves yield and purity, addressing previous challenges in large-scale production. The incorporation of the trifluoromethyl group has been particularly noted for its role in enhancing metabolic stability and bioavailability.

In terms of biological activity, preliminary pharmacological evaluations have revealed promising results. The compound has shown selective inhibition against specific kinase targets implicated in inflammatory diseases and certain cancers. Molecular docking studies suggest that the 4,4-dimethyl and trifluoromethyl moieties contribute significantly to target binding affinity, making it a valuable scaffold for further structure-activity relationship (SAR) studies.

Ongoing research is exploring the compound's potential as a lead for neurodegenerative disease therapeutics. In vitro studies using neuronal cell models have demonstrated neuroprotective effects at micromolar concentrations, with mechanisms involving modulation of oxidative stress pathways. These findings were presented at the 2023 International Conference on Alzheimer's and Parkinson's Diseases, generating considerable interest in the academic and pharmaceutical communities.

From a drug development perspective, pharmacokinetic studies of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline have shown favorable absorption and distribution profiles in animal models. The compound exhibits good blood-brain barrier penetration, a critical factor for CNS-targeted therapies. However, researchers note that further optimization may be required to address moderate clearance rates observed in preclinical studies.

The chemical space around this core structure continues to be explored through combinatorial chemistry approaches. Several patent applications filed in 2023-2024 describe novel derivatives with improved potency and selectivity profiles. These developments position 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline as a promising scaffold for the development of next-generation therapeutics across multiple disease areas.

In conclusion, recent advances in the study of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1203684-72-3) highlight its growing importance in medicinal chemistry. The compound's unique structural features, combined with its demonstrated biological activities and drug-like properties, make it a valuable subject for ongoing research. Future studies will likely focus on further elucidating its mechanism of action and advancing promising derivatives through the drug development pipeline.

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